molecular formula C20H22N2O B1294882 Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- CAS No. 35280-78-5

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-

Cat. No.: B1294882
CAS No.: 35280-78-5
M. Wt: 306.4 g/mol
InChI Key: YABQOLANVLHEPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dimethylformamide (DMF) and catalysts like Fe3O4-CTAB nanoparticles. The optimized reaction conditions include a temperature range of 80-90°C and a reaction time of about 1 hour .

Industrial Production Methods

In industrial settings, the synthesis of benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- can be achieved through green chemistry approaches. One such method involves the use of ionic liquids as recycling agents, which serve multiple roles including co-solvent, catalyst, and phase separation agent . This method not only simplifies the separation process but also eliminates the need for metal salt catalysts, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- is unique due to its specific hexyloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4-hexoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQOLANVLHEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067904
Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35280-78-5, 97564-40-4
Record name 4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile
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Record name Benzonitrile, 4-(((4-(hexyloxy)phenyl)methylene)amino)-
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Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Record name Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
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Record name 4-[[4-(hexyloxy)benzylidene]amino]benzonitrile
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Record name 4'-Hexyloxybenzylidene-4-cyanoaniline
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